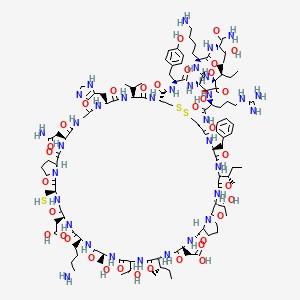
Omeprazole-d3 Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omeprazole-d3 Sulfide is a deuterium-labeled compound derived from omeprazole sulfide, a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole-d3 Sulfide involves the incorporation of deuterium into the molecular structure of omeprazole sulfide. One common method is the deuteration of omeprazole sulfide using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: Conversion to omeprazole-d3 sulfoxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction back to this compound using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like soybean pod peroxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Omeprazole-d3 sulfoxide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Omeprazole-d3 Sulfide has several scientific research applications, including:
Pharmacokinetic Studies: Used as a stable isotope tracer to track the metabolism and distribution of omeprazole sulfide in the body.
Drug Development: Investigated for its potential therapeutic applications and as a precursor in the synthesis of other proton pump inhibitors.
Biological Studies: Used to study the biochemical and physiological effects of deuterium-labeled compounds.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
Omeprazole-d3 Sulfide functions as a proton pump inhibitor, similar to omeprazole. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid. This mechanism involves the binding of the compound to the enzyme, leading to the inhibition of acid production and providing relief from acid-related disorders.
Comparación Con Compuestos Similares
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking in pharmacokinetic studies and can lead to improved stability and reduced metabolic degradation compared to non-deuterated compounds.
Propiedades
Número CAS |
922731-00-8 |
|---|---|
Fórmula molecular |
C17H19N3O2S |
Peso molecular |
332.436 |
Nombre IUPAC |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3 |
Clave InChI |
XURCIPRUUASYLR-GKOSEXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Sinónimos |
6-Methoxy-2-[[[4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl]methyl]thio]-1H-benzimidazole; 2-[[(3,5-Dimethyl-4-methoxy-d3-2-pyridyl)methyl]thio]-5-methoxybenzimidazole; _x000B_Pyrmetazole-d3; Ufiprazole-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)









